7-[(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a fluorinated pyridoindole moiety with an isoindolone framework, which may contribute to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common approach starts with the preparation of the fluorinated pyridoindole intermediate. This can be achieved through a series of reactions including halogenation, cyclization, and reduction steps. The isoindolone moiety is then introduced via a coupling reaction, often using reagents such as acyl chlorides or anhydrides under controlled conditions.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for yield and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and isoindolone rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of fluorinated heterocycles and their interactions with various reagents.
Biology
Biologically, the compound’s potential as a pharmacophore is explored. Its fluorinated indole structure is of interest for designing new drugs with improved metabolic stability and bioavailability.
Medicine
In medicine, research focuses on the compound’s potential therapeutic applications. Its unique structure may offer advantages in targeting specific biological pathways, making it a candidate for drug development in areas such as oncology and neurology.
Industry
Industrially, the compound’s properties are investigated for applications in materials science, particularly in the development of advanced polymers and coatings with enhanced chemical resistance and durability.
Mechanism of Action
The mechanism by which 7-[(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one exerts its effects is complex and involves multiple molecular targets. The fluorinated indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may also influence cellular pathways by altering the redox state or by binding to specific proteins, thereby affecting their function.
Comparison with Similar Compounds
Similar Compounds
8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole: Shares the fluorinated indole structure but lacks the isoindolone moiety.
2-phenyl-2,3-dihydro-1H-isoindol-1-one: Contains the isoindolone framework but does not have the fluorinated indole component.
Uniqueness
The uniqueness of 7-[(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one lies in its combined structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H20FN3O2 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
7-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-2-phenyl-3H-isoindol-1-one |
InChI |
InChI=1S/C26H20FN3O2/c27-17-9-10-22-20(13-17)21-15-29(12-11-23(21)28-22)25(31)19-8-4-5-16-14-30(26(32)24(16)19)18-6-2-1-3-7-18/h1-10,13,28H,11-12,14-15H2 |
InChI Key |
NSVOZZAPPPMUNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)C4=CC=CC5=C4C(=O)N(C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.